molecular formula C10H14N6 B13275635 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B13275635
M. Wt: 218.26 g/mol
InChI Key: PJPRHHUXQIQSHG-UHFFFAOYSA-N
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Description

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo-pyrazine derivatives, which are known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate is then reacted with carbonic acid halo anhydrides to yield the triazolo-pyrazine core . Subsequent alkylation and functional group modifications lead to the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways, leading to reduced cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine stands out due to its dual kinase inhibitory activity, making it a promising candidate for targeted cancer therapy. Its unique structure allows for specific interactions with molecular targets, providing a basis for the development of new therapeutic agents.

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

8-(3-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H14N6/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8,11H,2,4,6H2,1H3

InChI Key

PJPRHHUXQIQSHG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC=CN3C2=NN=C3

Origin of Product

United States

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